N1-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide
Description
Properties
IUPAC Name |
N-[2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-30-19-10-12-20(13-11-19)31(28,29)25-16-6-5-9-18(25)14-15-23-21(26)22(27)24-17-7-3-2-4-8-17/h2-4,7-8,10-13,18H,5-6,9,14-16H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUUCKAHMKZQRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction, often starting from a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of the 4-Methoxyphenylsulfonyl Group: This step involves the sulfonylation of the piperidine intermediate using 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Oxalamide Linkage: The final step involves the coupling of the sulfonylated piperidine with an oxalyl chloride derivative and aniline under controlled conditions to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of 4-hydroxyphenylsulfonyl or 4-carboxyphenylsulfonyl derivatives.
Reduction: Formation of 4-methoxyphenylsulfide derivatives.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
N1-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with specific receptors in the brain.
Biological Research: Used as a tool compound to study the function of sulfonylated piperidine derivatives in biological systems.
Pharmacology: Investigated for its pharmacokinetic properties and its ability to cross the blood-brain barrier.
Industrial Applications: Potential use in the synthesis of other complex organic molecules due to its unique structural features.
Mechanism of Action
The mechanism of action of N1-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide involves its binding to specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s sulfonyl and oxalamide groups facilitate interactions with these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and pharmacological implications:
Key Structural Determinants of Activity
Piperidine Position :
- 2-Piperidinyl (Target, W-15, W-18): Associated with altered receptor selectivity compared to 4-piperidinyl compounds like fentanyl. For example, W-15 lacks fentanyl’s μ-opioid potency due to this positional difference .
- 4-Piperidinyl (Astemizole, 2-methoxy-N-phenylacetamide): Favors interactions with opioid or histamine receptors, depending on substituents .
- Sulfonyl/Acetamide/Oxalamide Groups: Sulfonamides (W-15, W-18): May enhance metabolic stability but limit hydrogen-bonding capacity vs. oxalamides .
- Substituent Effects: 4-Methoxy (Target): Electron-donating groups may reduce oxidative metabolism, prolonging half-life compared to 4-chloro (W-15) or 4-nitro (W-18) groups .
Pharmacological Implications
- Opioid Receptor Affinity : The target compound’s 2-piperidinyl and oxalamide groups suggest possible divergence from classical opioid scaffolds. For instance, W-18’s nitro group abolishes μ-opioid activity, while W-15 retains partial activity .
- Cannabinoid Receptor Interactions: Bis-sulfone analogs like Sch225336 () demonstrate CB2 selectivity, hinting that sulfonyl-piperidine derivatives may target cannabinoid receptors .
- Metabolic Stability : The 4-methoxyphenyl group in the target compound may confer resistance to cytochrome P450-mediated metabolism compared to halogenated analogs .
Biological Activity
The compound N1-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C22H27N3O5S
Molecular Weight: 445.5 g/mol
CAS Number: 898450-66-3
The structure of this compound includes a piperidine moiety, a sulfonamide group, and an oxalamide functional group. This unique configuration is believed to influence its biological activity significantly.
Preliminary studies suggest that this compound may interact with various biological macromolecules, leading to modulation of several biological pathways. The compound is hypothesized to inhibit specific enzymes or receptors involved in disease processes, making it a candidate for drug development aimed at treating neurological disorders and cancers .
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
- Antibacterial Activity: Some derivatives have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis.
- Enzyme Inhibition: Notably, compounds with similar structures have demonstrated significant inhibitory action against acetylcholinesterase (AChE) and urease, with IC50 values indicating high potency .
Study 1: Enzyme Inhibition
In a study evaluating the enzyme inhibitory properties of related compounds, several demonstrated strong AChE inhibition. For instance, derivatives showed IC50 values ranging from 0.63 µM to 6.28 µM, significantly lower than the reference standard thiourea (IC50 = 21.25 µM) .
Study 2: Antibacterial Screening
Another investigation assessed the antibacterial efficacy of synthesized compounds bearing the piperidine nucleus. The results indicated that certain analogs exhibited promising antibacterial properties against multiple strains, reinforcing the potential therapeutic applications of sulfonamide derivatives .
Interaction Studies
Binding affinity assays have been employed to evaluate interactions between this compound and target proteins. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound. Fluorescence measurements were utilized to determine binding constants with bovine serum albumin (BSA), indicating effective interactions that could enhance bioavailability in therapeutic contexts .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Weight | Biological Activity |
|---|---|---|
| This compound | 445.5 g/mol | Potential AChE inhibitor, antibacterial |
| Related Compound A | 461.6 g/mol | Moderate antibacterial activity |
| Related Compound B | 475.6 g/mol | Strong urease inhibition |
This table highlights the variations in molecular weight and biological activity among similar compounds, emphasizing how structural differences can influence pharmacological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
